![molecular formula C12H17NO2 B1312087 2-(2,4-Dimethoxyphenyl)pyrrolidine CAS No. 383127-11-5](/img/structure/B1312087.png)
2-(2,4-Dimethoxyphenyl)pyrrolidine
Overview
Description
2-(2,4-Dimethoxyphenyl)pyrrolidine is an organic compound characterized by a pyrrolidine ring attached to a 2,4-dimethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Dimethoxyphenyl)pyrrolidine typically involves the reaction of 2,4-dimethoxybenzaldehyde with pyrrolidine. One common method is the Mannich reaction, where 2,4-dimethoxybenzaldehyde, pyrrolidine, and formaldehyde are reacted in the presence of an acid catalyst to form the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-Dimethoxyphenyl)pyrrolidine can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenation reagents like bromine (Br2) or chlorinating agents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
2-(2,4-Dimethoxyphenyl)pyrrolidine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the development of new materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 2-(2,4-Dimethoxyphenyl)pyrrolidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-(2,5-Dimethoxyphenyl)pyrrolidine
- 2-(3,4-Dimethoxyphenyl)pyrrolidine
- 1-(2,4-Dimethoxyphenyl)pyrrolidine
Uniqueness
2-(2,4-Dimethoxyphenyl)pyrrolidine is unique due to the specific positioning of the methoxy groups on the phenyl ring, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacological properties and applications .
Biological Activity
Overview
2-(2,4-Dimethoxyphenyl)pyrrolidine is an organic compound characterized by a pyrrolidine ring attached to a 2,4-dimethoxyphenyl group. Its molecular formula is CHNO. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor relevant to neurodegenerative diseases.
Chemical Structure and Properties
The unique structural features of this compound include:
- Pyrrolidine ring : A five-membered ring containing nitrogen.
- 2,4-Dimethoxyphenyl group : A phenolic structure with two methoxy groups at the 2 and 4 positions, enhancing its lipophilicity.
Table 1: Comparison of Similar Compounds
Compound Name | Structural Features | Unique Attributes |
---|---|---|
(R)-2-(2-Methoxyphenyl)pyrrolidine | Chiral compound | Different biological activity due to stereochemistry |
2-(2-Methoxyphenyl)pyrrolidine | Racemic mixture of both enantiomers | Lacks chirality; potential for varied pharmacological effects |
2-Phenylpyrrolidine | Similar pyrrolidine core | Less lipophilic; different interaction profiles |
Biological Activity
Research indicates that this compound exhibits significant biological activity, particularly as an inhibitor of various enzymes. Notably, it has shown potential in inhibiting:
- Acetylcholinesterase : Relevant in the treatment of Alzheimer's disease by increasing acetylcholine levels in the brain.
- Carbonic Anhydrase : Implicated in various physiological processes including respiration and acid-base balance.
The mechanism of action involves the compound's interaction with specific molecular targets. It binds to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of methoxy groups enhances its binding affinity and selectivity towards these targets.
Research Findings
Several studies have explored the biological activity of this compound:
- Enzymatic Inhibition Studies :
-
Neuroprotective Effects :
- Case studies suggest that this compound may offer neuroprotective benefits by reducing oxidative stress markers in neuronal cells, potentially aiding in the management of neurodegenerative diseases .
-
Antimicrobial Activity :
- Preliminary studies indicate that it may possess antimicrobial properties, with further research needed to elucidate its efficacy against specific pathogens .
Future Directions
The ongoing research into this compound aims to:
- Explore its potential as a therapeutic agent for neurodegenerative diseases.
- Investigate its pharmacokinetics and toxicity profiles.
- Develop derivatives with enhanced biological activity and specificity.
Properties
IUPAC Name |
2-(2,4-dimethoxyphenyl)pyrrolidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-14-9-5-6-10(12(8-9)15-2)11-4-3-7-13-11/h5-6,8,11,13H,3-4,7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMQJFYAFGGOKQJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2CCCN2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40412183 | |
Record name | 2-(2,4-dimethoxyphenyl)pyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40412183 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
28.8 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24830520 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
383127-11-5 | |
Record name | 2-(2,4-Dimethoxyphenyl)pyrrolidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=383127-11-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(2,4-dimethoxyphenyl)pyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40412183 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(2,4-dimethoxyphenyl)pyrrolidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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